molecular formula C21H22N2O4 B2835211 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 851405-42-0

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2835211
CAS No.: 851405-42-0
M. Wt: 366.417
InChI Key: XORBBUOAAHIHAE-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with methoxy and oxo functional groups, as well as an acetamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and oxo functional groups. The final step involves the formation of the acetamide moiety.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Methoxy and Oxo Groups: The methoxy group can be introduced through methylation using methyl iodide and a base such as potassium carbonate. The oxo group can be introduced through oxidation using reagents such as potassium permanganate or chromium trioxide.

    Formation of Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate compound with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine, nitrating agents such as nitric acid.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or other substituted quinoline derivatives.

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide can be compared with other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a similar quinoline core but different functional groups.

    Chloroquine: Another antimalarial drug with a quinoline core and additional chlorine and amine groups.

    Cinchonine: A natural alkaloid with a quinoline core and a different set of functional groups.

The uniqueness of this compound lies in its specific combination of methoxy, oxo, and acetamide groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-17-6-3-14(4-7-17)11-20(24)22-10-9-16-12-15-5-8-18(27-2)13-19(15)23-21(16)25/h3-8,12-13H,9-11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORBBUOAAHIHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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